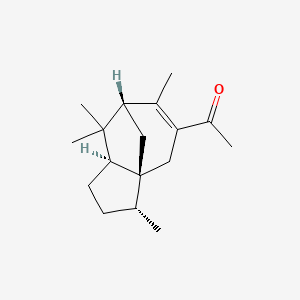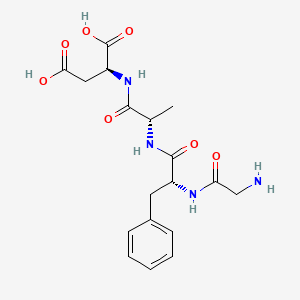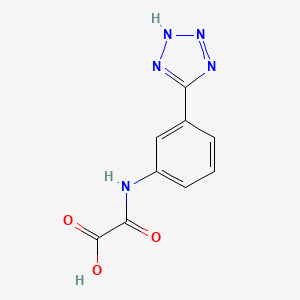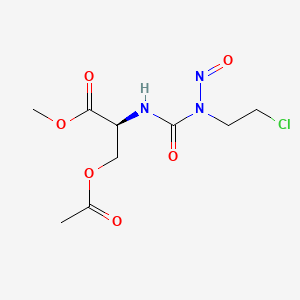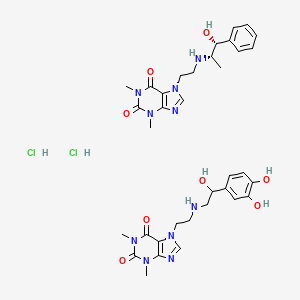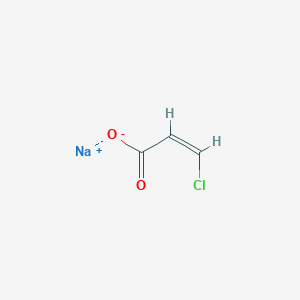![molecular formula C10H5N3O3 B1664419 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile CAS No. 118409-62-4](/img/structure/B1664419.png)
2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile
Overview
Description
Mechanism of Action
Target of Action
Tyrphostin AG 126, also known as AG-126, is a tyrosine kinase inhibitor . Its primary targets are ERK1 (p44) and ERK2 (p42) . These proteins play a crucial role in the regulation of meiosis, mitosis, and post-mitotic functions .
Mode of Action
AG-126 selectively inhibits the phosphorylation of ERK1 and ERK2 at concentrations of 25-50 μM . By inhibiting these targets, AG-126 blocks the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide in macrophages . This results in the attenuation of signaling through NF-κB and the induced expression of COX-2 and iNOS .
Biochemical Pathways
The inhibition of ERK1 and ERK2 phosphorylation by AG-126 affects several biochemical pathways. It blocks the production of TNF-α and nitric oxide, attenuating signaling through NF-κB . This leads to a decrease in the expression of COX-2 and iNOS . These changes can affect various cellular processes, including inflammation and cell proliferation .
Pharmacokinetics
For instance, in one study, AG-126 was administered intraperitoneally at doses of 1, 3, or 10 mg/kg, indicating that it can be absorbed and distributed throughout the body to exert its effects .
Result of Action
The inhibition of ERK1 and ERK2 phosphorylation by AG-126 has several molecular and cellular effects. It reduces the production of TNF-α and nitric oxide, leading to decreased signaling through NF-κB and reduced expression of COX-2 and iNOS . These changes can result in a reduction of inflammation and cell proliferation . In animal models of acute and chronic inflammation, AG-126 has shown potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Tyrphostin AG 126 is known to inhibit the phosphorylation of ERK1 and ERK2 . It blocks the production of tumor necrosis factor-alpha (TNF-alpha) and nitric oxide in macrophages . The compound interacts with these enzymes and proteins, altering their function and leading to changes in biochemical reactions.
Cellular Effects
Tyrphostin AG 126 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates signaling through NF-κB, reducing the expression of COX-2 and iNOS .
Molecular Mechanism
At the molecular level, Tyrphostin AG 126 exerts its effects through binding interactions with biomolecules and changes in gene expression . It selectively inhibits the phosphorylation of ERK1 and ERK2, blocking the production of TNF-alpha and nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrphostin AG 126 change over time . It has been observed that the compound’s impact on peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan is dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of Tyrphostin AG 126 vary with different dosages . For example, treatment with Tyrphostin AG 126 (10 mg/kg, 3 mg/kg, or 1 mg/kg intraperitoneally, 1 h, and 6 h after zymosan) attenuated the peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan in a dose-dependent fashion .
Metabolic Pathways
The metabolic pathways that Tyrphostin AG 126 is involved in are primarily related to its role as a tyrosine kinase inhibitor
Preparation Methods
AG-126 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with malononitrile in the presence of a base to form the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of AG-126. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
AG-126 undergoes various chemical reactions, including:
Oxidation: AG-126 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AG-126 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
AG-126 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Industry: Utilized in the development of new materials and compounds with specific properties.
Comparison with Similar Compounds
AG-126 is unique compared to other tyrosine kinase inhibitors due to its selective inhibition of ERK1 and ERK2 phosphorylation. Similar compounds include:
AG-1478: Another tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).
AG-490: Inhibits the Janus kinase (JAK) family of tyrosine kinases.
Properties
IUPAC Name |
2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQADSPERJRQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152117 | |
| Record name | AG 126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-62-4 | |
| Record name | AG 126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG 126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-126 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AG-126 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


